1-(4-phenoxyphenyl)-1-ethanone O-[6-({[1-(4-phenoxyphenyl)ethylidene]amino}oxy)-2-pyridinyl]oxime
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Overview
Description
1-(4-Phenoxyphenyl)-1-ethanone O-[6-({[1-(4-phenoxyphenyl)ethylidene]amino}oxy)-2-pyridinyl]oxime is a complex organic compound characterized by its unique structure, which includes phenoxyphenyl groups and a pyridinyl oxime moiety
Preparation Methods
The synthesis of 1-(4-phenoxyphenyl)-1-ethanone O-[6-({[1-(4-phenoxyphenyl)ethylidene]amino}oxy)-2-pyridinyl]oxime involves multiple steps. One common synthetic route includes the following steps:
Formation of 1-(4-phenoxyphenyl)-1-ethanone: This can be achieved through the Friedel-Crafts acylation of phenoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Synthesis of the oxime: The ethanone derivative is then reacted with hydroxylamine hydrochloride in the presence of a base like sodium acetate to form the oxime.
Coupling with pyridinyl group: The oxime is further reacted with 6-chloropyridine-2-carbaldehyde under basic conditions to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-(4-Phenoxyphenyl)-1-ethanone O-[6-({[1-(4-phenoxyphenyl)ethylidene]amino}oxy)-2-pyridinyl]oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the oxime group to an amine.
Substitution: The phenoxy and pyridinyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions include various substituted derivatives and reduced forms of the compound.
Scientific Research Applications
1-(4-Phenoxyphenyl)-1-ethanone O-[6-({[1-(4-phenoxyphenyl)ethylidene]amino}oxy)-2-pyridinyl]oxime has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-phenoxyphenyl)-1-ethanone O-[6-({[1-(4-phenoxyphenyl)ethylidene]amino}oxy)-2-pyridinyl]oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound’s structure allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-(4-Phenoxyphenyl)-1-ethanone O-[6-({[1-(4-phenoxyphenyl)ethylidene]amino}oxy)-2-pyridinyl]oxime can be compared with other similar compounds, such as:
1-(4-Phenoxyphenyl)-1-butanone: This compound shares the phenoxyphenyl group but differs in the length of the carbon chain and the absence of the oxime and pyridinyl groups.
4-Phenoxyphenylacetic acid: This compound has a similar phenoxyphenyl structure but includes a carboxylic acid group instead of the ethanone and oxime functionalities.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties not found in the simpler analogs.
Properties
IUPAC Name |
(Z)-1-(4-phenoxyphenyl)-N-[6-[(Z)-1-(4-phenoxyphenyl)ethylideneamino]oxypyridin-2-yl]oxyethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H27N3O4/c1-24(26-16-20-30(21-17-26)37-28-10-5-3-6-11-28)35-39-32-14-9-15-33(34-32)40-36-25(2)27-18-22-31(23-19-27)38-29-12-7-4-8-13-29/h3-23H,1-2H3/b35-24-,36-25- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLJFGTYRSGZMO-UKJDBFPPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC1=NC(=CC=C1)ON=C(C)C2=CC=C(C=C2)OC3=CC=CC=C3)C4=CC=C(C=C4)OC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/OC1=NC(=CC=C1)O/N=C(/C)\C2=CC=C(C=C2)OC3=CC=CC=C3)/C4=CC=C(C=C4)OC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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